AMG7703

概要

説明

AMG7703は、フリー脂肪酸受容体2(FFA2)、別名Gタンパク質共役受容体43(GPR43)の選択的かつアロステリックなアゴニストです。この受容体は、酢酸やプロピオン酸などの短鎖脂肪酸によって活性化されます。 This compoundは、主に炎症や代謝プロセスに関連する研究で使用されてきました .

準備方法

AMG7703の合成には、フェニルアセトアミド誘導体の調製が含まれます。合成経路には、一般的に以下の手順が含まれます。

チアゾール環の形成: これは、適切な出発物質を制御された条件下で反応させてチアゾール環を形成することによります。

フェニルアセトアミド基の付加: フェニルアセトアミド基は、アミド結合形成を含む一連の反応を通じて導入されます。

化学反応の分析

AMG7703は、いくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化誘導体の生成につながる可能性があります。

還元: this compoundでは、還元反応を実行して、化合物の還元型を生成できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤が含まれます。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: フリー脂肪酸受容体の結合相互作用と構造モデルを研究するために使用されます。

生物学: this compoundは、細胞シグナル伝達経路、特にGタンパク質共役受容体を含む経路に関連する研究に使用されます。

医学: この化合物は、炎症性疾患や代謝性疾患における潜在的な治療効果について調査されています。

産業: This compoundは、産業用途では広く使用されていませんが、フリー脂肪酸受容体を標的とする新薬の開発において貴重なツールとして役立ちます .

科学的研究の応用

AMG7703 has a wide range of scientific research applications:

Chemistry: It is used to study the binding interactions and structural models of free fatty acid receptors.

Biology: this compound is employed in research related to cellular signaling pathways, particularly those involving G protein-coupled receptors.

Medicine: The compound is investigated for its potential therapeutic effects in inflammatory and metabolic diseases.

Industry: While not widely used in industrial applications, this compound serves as a valuable tool in the development of new drugs targeting free fatty acid receptors .

作用機序

AMG7703は、フリー脂肪酸受容体2(FFA2)のアロステリックアゴニストとして機能します。それは、内因性リガンド結合部位とは異なる受容体上の部位に結合し、受容体活性化を強化するコンフォメーション変化を引き起こします。この活性化は、Gαi結合シグナル伝達経路をトリガーし、環状アデノシン一リン酸(cAMP)産生の阻害と下流のシグナル伝達カスケードの活性化をもたらします。 この化合物は、FFA2を発現する細胞でのカルシウム動員も刺激します .

類似化合物との比較

AMG7703は、FFA2の選択性とアロステリックなモジュレーションにおいてユニークです。類似の化合物には以下が含まれます。

4-CMTB: FFA2の別の選択的アロステリックアゴニストですが、薬物動態特性が異なります。

TAK-875: FFA1のアゴアロステリックリガンドで、異なる受容体サブタイプ選択性を示します。

フェニルアセトアミド誘導体: フェニル環またはチアゾール部分に修飾を加えたさまざまな誘導体で、選択性と効力にさまざまな程度を示します

This compoundは、FFA2の特異的な活性化と、代謝や炎症プロセスにおける受容体の役割を研究する際の有用性のために際立っています。

生物活性

AMG7703 is a compound identified as an allosteric agonist for the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This receptor plays a significant role in various physiological processes, including immune response, metabolism, and gut hormone secretion. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, particularly in metabolic and inflammatory diseases.

This compound interacts with FFAR2 by binding to specific sites on the receptor, which leads to the activation of downstream signaling pathways. The binding interactions have been characterized through various studies:

- Binding Sites : this compound forms hydrogen bonds with key amino acid residues in FFAR2, including Ile66, Phe89, Leu173, Val259, Tyr90, Ile145, Asn239, and His242. These interactions are crucial for its agonistic activity .

- Signaling Pathways : Upon activation, FFAR2 couples with G-proteins (Gαq/11 and β-arrestin), leading to various biological responses such as insulin release and modulation of inflammatory processes .

1. Immune Response

This compound has been shown to modulate immune cell activity. Activation of FFAR2 by this compound can enhance the secretion of cytokines and promote the expansion of regulatory T cells (Tregs), which are essential for maintaining immune homeostasis and preventing excessive inflammation .

2. Metabolism

The compound plays a role in lipid metabolism by reducing lipolysis and lipid accumulation in adipose tissues. This effect is particularly beneficial in conditions like obesity and insulin resistance .

3. Gut Hormone Secretion

This compound influences the secretion of gut hormones such as GLP-1 (Glucagon-Like Peptide-1), which is involved in glucose metabolism and appetite regulation. The activation of FFAR2 by this compound can stimulate GLP-1 secretion from intestinal L-cells, thereby contributing to improved glucose homeostasis .

Data Table: Biological Activities of this compound

Case Study 1: Effects on Obesity Models

A study utilizing mouse models demonstrated that this compound administration led to significant reductions in body weight and fat mass compared to control groups. This was attributed to enhanced energy expenditure mediated by FFAR2 activation.

Case Study 2: Anti-inflammatory Effects

In a model of colitis, this compound treatment resulted in decreased levels of pro-inflammatory cytokines and improved histological scores. This suggests a potential therapeutic role for this compound in managing inflammatory bowel diseases.

Research Findings

Recent research has highlighted several findings regarding this compound:

- Selectivity : this compound exhibits selectivity for FFAR2 over other free fatty acid receptors (FFA1, FFA3), making it a valuable tool for studying FFAR2-specific pathways .

- Therapeutic Potential : The compound's ability to modulate gut hormone secretion and immune responses positions it as a candidate for treating metabolic disorders such as type 2 diabetes and obesity .

特性

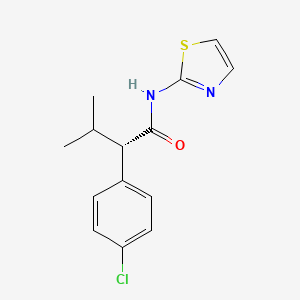

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDQCGCBQYFSE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。